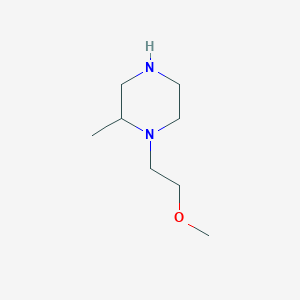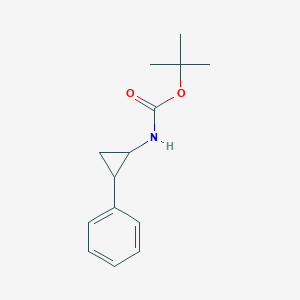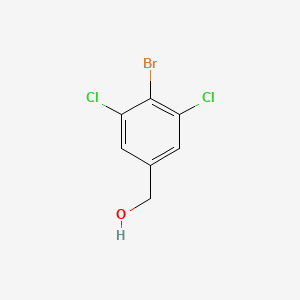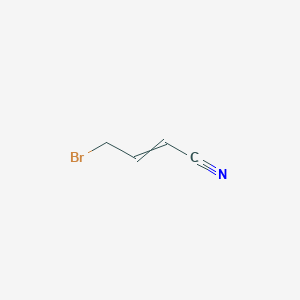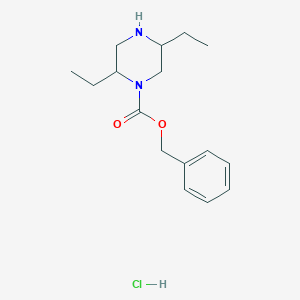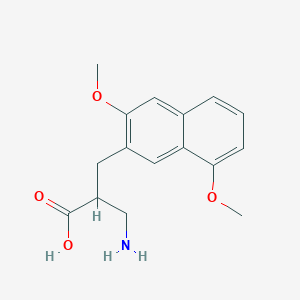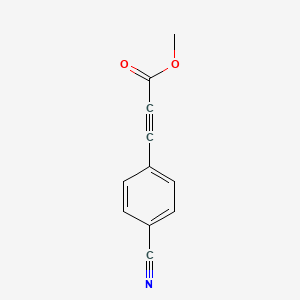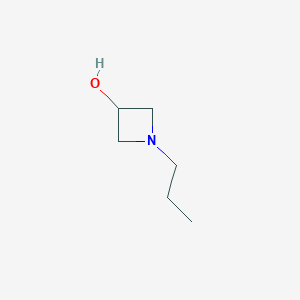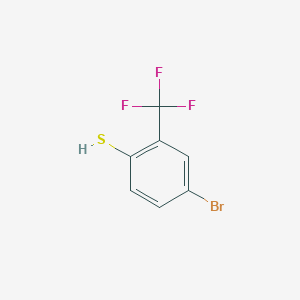
4-溴-2-(三氟甲基)苯硫醇
描述
4-Bromo-2-(trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H4BrF3S and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
4-溴-2-(三氟甲基)苯硫醇: 是一种重要的有机合成中间体。其溴和硫醇官能团使其成为构建更复杂分子的多功能试剂。 例如,它可用于合成各种含硫杂环化合物,这些化合物在医药和农药中普遍存在 .
药物研究
在药物研究中,该化合物可用于开发新的治疗剂。 其结构基序存在于某些生物活性分子中,表明其在药物设计和发现中的潜在应用,特别是在开发酶抑制剂方面 .
材料科学
该化合物的独特电子性质使其适用于材料科学,特别是在开发有机半导体方面。 其供电子能力可用于制造有机光伏电池材料 .
催化剂开发
4-溴-2-(三氟甲基)苯硫醇中的硫醇基团可以作为配体,与金属结合形成各种化学反应的催化剂。 这些催化剂可用于不对称合成,这对在制药行业生产对映体纯物质至关重要 .
分析化学
该化合物可用作分析化学中的标准品或试剂,用于定量分析。 其独特的谱学性质使其可用于光谱法识别和量化其他物质 .
农药开发
溴和硫醇基团在农药的合成中也很有用。 含有这些官能团的化合物已被用于创造具有更高功效和更低环境影响的新型杀虫剂和除草剂 .
氟化学研究
鉴于其三氟甲基基团,4-溴-2-(三氟甲基)苯硫醇在氟化学中很重要。 研究人员可以探索其反应性以开发新的氟化反应,这对于将氟原子引入有机分子中很重要 .
环境科学
最后,可以研究该化合物在环境科学中的潜在作用。 其结合重金属的能力可用于旨在去除水或土壤中重金属的处理过程中,有助于环境修复工作 .
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “4-Bromo-2-(trifluoromethyl)benzenethiol”. For example, the compound might be more stable and effective under certain conditions .
属性
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
